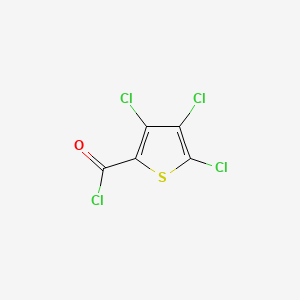

3,4,5-Trichlorothiophene-2-carbonyl chloride

Overview

Description

3,4,5-Trichlorothiophene-2-carbonyl chloride (TCTCC) is a chemical compound that is widely used in scientific research applications. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the development of new drugs and materials.

Scientific Research Applications

Synthesis of Trihalogenated Hydroxythiophenes

Research has demonstrated the synthesis of 2-Hydroxy-3,4,5-trichlorothiophene and its derivatives through reactions showcasing its versatility in forming carbonyl forms and engaging in unexpected reactions with methylmagnesium iodide. This work highlights its potential in synthesizing complex molecules, including attempts to create thiophene isosteres of significant compounds like dioxines, showcasing the compound's utility in organic synthesis and the exploration of new materials (Skramstad et al., 2000).

Development of Microporous Polymers

Microporous polymers, prepared via Friedel-Crafts reactions involving triazine units, demonstrate the compound's application in creating materials with high CO2 adsorption capacities. This research indicates the potential for using 3,4,5-Trichlorothiophene-2-carbonyl chloride in environmental applications, specifically in carbon capture technologies (Lim et al., 2012).

Polymerization with Aluminum Chloride-Cupric Chloride

The polymerization of thiophenes, including 3,4,5-Trichlorothiophene, using aluminum chloride–cupric chloride, opens pathways to creating polythienylenes. This process underlines the compound's role in developing new polymeric materials with potential applications in electronics and material science (Ramsey & Kovacic, 1969).

Advanced Material Synthesis

The compound's utility extends to the synthesis of novel materials such as crystalline C6N9H3·HCl, a novel carbon nitride compound. This material, related to graphitic C3N4, highlights the potential for this compound in creating new materials with unique properties, useful in electronics and material science (Zhang et al., 2001).

Covalent Organic Frameworks

The compound's derivatives have been utilized in constructing covalent organic frameworks (COFs) through hydrazone linkages, creating materials with high crystallinity and stability. These frameworks can be used for gas storage, filtration, and catalysis, showcasing the compound's relevance in developing porous materials (Uribe-Romo et al., 2011).

Properties

IUPAC Name |

3,4,5-trichlorothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4OS/c6-1-2(7)5(9)11-3(1)4(8)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASESVIHJSOBINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Cl)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426620 | |

| Record name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24422-15-9 | |

| Record name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

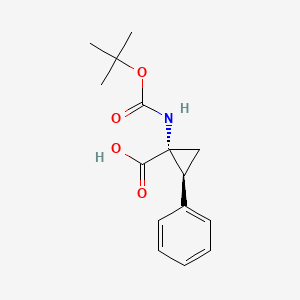

![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)

![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)